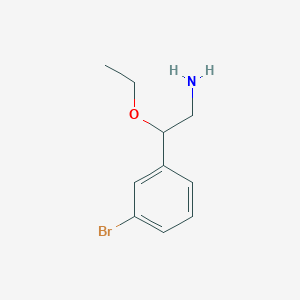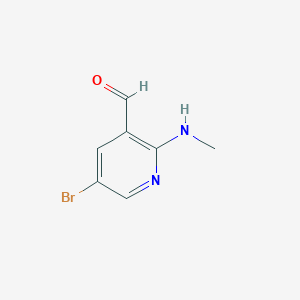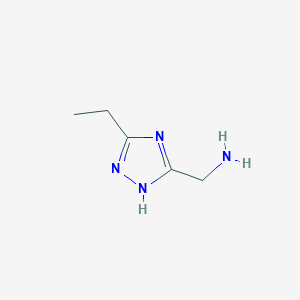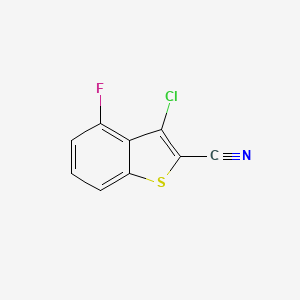![molecular formula C18H17N5O2 B12121044 2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)
2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylamino)-4-(furan-2-yl)-8-méthyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one est un composé organique complexe qui appartient à la classe des pyrimido[1,2-a][1,3,5]triazinones. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzylamino, un cycle furane et un groupe méthyle lié à un noyau pyrimido[1,2-a][1,3,5]triazinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(benzylamino)-4-(furan-2-yl)-8-méthyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau Pyrimido[1,2-a][1,3,5]triazinone : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées, souvent en utilisant des catalyseurs tels que le ruthénium.
Introduction du groupe benzylamino : Cette étape implique la réaction de substitution où une benzylamine est introduite dans la structure du noyau.
Attachement du cycle furane : Cette étape implique la fonctionnalisation de la structure du noyau avec un cycle furane, souvent par des réactions d'annulation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions réactionnelles pour la mise à l'échelle et la rentabilité sont des pratiques courantes dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
2-(benzylamino)-4-(furan-2-yl)-8-méthyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut subir des réactions d'oxydation, souvent en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium et autres agents réducteurs.
Substitution : Divers nucléophiles ou électrophiles, selon la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés.
Applications de la recherche scientifique
2-(benzylamino)-4-(furan-2-yl)-8-méthyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 2-(benzylamino)-4-(furan-2-yl)-8-méthyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Imidazo[1,2-a][1,3,5]triazines : Ces composés partagent une structure de base similaire et ont été étudiés pour leurs propriétés chimiques et biologiques diverses.
1,3,5-Triazinones :
Unicité
2-(benzylamino)-4-(furan-2-yl)-8-méthyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa structure unique permet diverses applications et en fait un composé précieux pour la recherche scientifique.
Propriétés
Formule moléculaire |
C18H17N5O2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-benzylimino-4-(furan-2-yl)-8-methyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H17N5O2/c1-12-10-15(24)23-16(14-8-5-9-25-14)21-17(22-18(23)20-12)19-11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3,(H2,19,20,21,22) |
Clé InChI |
LJHGTJJVTJCLSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N2C(NC(=NCC3=CC=CC=C3)NC2=N1)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)


![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)
![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)







